Ethyl 3-[(methylsulfonyl)amino]benzoate is an organic compound classified within the benzoate family. It features an ethyl ester group linked to a benzoic acid structure, with a methylsulfonylamino substituent at the 3-position on the benzene ring. This compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine, due to its unique structural characteristics and reactivity profiles.
Ethyl 3-[(methylsulfonyl)amino]benzoate has the CAS number 93884-11-8 and can be sourced from chemical suppliers and databases such as PubChem and BenchChem. It is classified as a benzoate derivative, which includes various esters formed from benzoic acid and alcohols. Its molecular formula is , with a molecular weight of approximately 243.28 g/mol.
The synthesis of ethyl 3-[(methylsulfonyl)amino]benzoate typically involves a two-step process:
The reaction conditions are critical for maximizing yield and purity. Temperature control, solvent choice, and reactant concentrations must be optimized to ensure efficient conversion of starting materials to the desired product. On an industrial scale, continuous flow processes may be utilized to enhance efficiency further.
Ethyl 3-[(methylsulfonyl)amino]benzoate features a benzene ring substituted at the 3-position with a methylsulfonylamino group and an ethyl ester group. The structural formula can be represented as follows:
This compound's structure allows for interactions with various biological targets, making it of interest in medicinal chemistry.
Ethyl 3-[(methylsulfonyl)amino]benzoate can undergo several significant chemical reactions:
Ethyl 3-[(methylsulfonyl)amino]benzoate primarily acts by interacting with voltage-dependent sodium channels in neuronal cells. This interaction leads to the blocking of these channels, which is crucial for the generation and propagation of action potentials.
By inhibiting sodium channel activity, this compound affects neuronal signaling pathways, resulting in reduced signal transmission. This mechanism underlies its potential use as an anesthetic agent.
Relevant data regarding its physical state and solubility are essential for practical applications in laboratory settings.
Ethyl 3-[(methylsulfonyl)amino]benzoate has several notable applications:
This compound's diverse applications underscore its significance in both academic research and industrial contexts.
The methylsulfonyl (–SO₂CH₃) group in this compound class exhibits distinctive electronic and steric properties. The sulfur center adopts a tetrahedral geometry, with the S=O bonds conferring strong polarity (dipole moment ~4.5–5.0 D) while the N–S bond enables rotational flexibility. This group’s electron-withdrawing character (σₘ = 0.60) significantly reduces electron density at the benzoate’s 3-position, lowering ester carbonyl electrophilicity (IR νC=O shift: 1725 cm⁻¹ vs. 1710 cm⁻¹ in unsubstituted ethyl benzoate) [1] [6]. Variations arise primarily through:
Table 2: Structural Variants of Methylsulfonylamino-Benzoate Hybrids
R Group Variation | Representative Compound | Impact on Properties |
---|---|---|
–H (parent) | Ethyl 3-[(methylsulfonyl)amino]benzoate | Baseline hydrophilicity (logP ~1.8) |
–COC₄H₇ | Ethyl 3-[(valeryl-methylsulfonyl)amino]benzoate | Increased lipophilicity (logP ~3.2) |
–SO₂Ar (aryl) | Ethyl 3-[(phenylsulfonyl-methylsulfonyl)amino]benzoate | Enhanced crystallinity |
Heterocyclic | Triazine-linked derivatives | Improved DNA binding affinity |
The strategic fusion of sulfonamides with benzoate esters emerged from mid-20th-century efforts to enhance drug bioavailability. Early work (1960s) focused on ortho-substituted benzoates like 2-hydroxybenzamides, where intramolecular H-bonding stabilized conformation but limited metabolic resistance [4]. The 1990s saw purposeful integration of N-alkylsulfonamides – notably methylsulfonyl – to exploit their:
Key milestones include:
Table 3: Evolution of Key Sulfonamide-Benzoate Hybrids
Decade | Design Innovation | Biological Advancement |
---|---|---|
1960s | Salicylamide-based sulfonamides | Anti-protozoal leads (limited stability) |
1990s | N-Methylsulfonylanthranilates | Improved metabolic resistance |
2000s | Unsaturated acyl extensions (e.g., C₆H₁₀O) | Enhanced T. gondii inhibition (IC₅₀ <5 μM) |
2010s | Triazine-heterocyclic conjugates | Cardiogenetic activity via RARγ activation |
Synthesizing high-purity Ethyl 3-[(methylsulfonyl)amino]benzoate confronts three principal challenges:
Regioselective Sulfonylation: Competitive O-sulfonylation of the anthranilate precursor (ethyl 3-aminobenzoate) necessitates meticulous stoichiometry. Methylsulfonyl chloride (1.05–1.10 equiv.) in anhydrous THF at –10°C suppresses diester formation but risks chloramine byproducts if amine basicity is mismoderated [2] [7]. Pyridine catalysis enhances N-selectivity (>95%) but complicates purification due to pyridinium salt co-precipitation [4].
Ester Hydrolysis Control: The ethyl ester’s lability under basic conditions (e.g., LiOH/THF) requires pH-stat monitoring during hydrolysis to the carboxylic acid derivative. Tert-butyl or benzyl esters mitigate this but introduce deprotection bottlenecks [5]. Solvent choice critically impacts selectivity – non-polar aprotic solvents (toluene) reduce hydrolysis rates by 5-fold versus THF/water mixtures [2].
Crystallinity and Polymorphism: The compound exhibits at least two polymorphs (Forms I and II) distinguished by melting point ranges (Form I: 112–114°C; Form II: 107–109°C). Achieving Form I demands:
Table 4: Purification Techniques for Sulfonamide-Benzoates
Impurity | Removal Strategy | Efficiency |
---|---|---|
Unreacted 3-aminobenzoate | Acid-base extraction (pH 4.0 buffer) | >98% |
Methylsulfonic acid | Anion-exchange resin (QMA cartridge) | 99.2% |
O-Sulfonylated isomer | Fractional crystallization from ethanol/water | 94% |
Pyridinium hydrochloride | Activated charcoal adsorption | 89% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1